

# Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

Cat. No.: B13735961

[Get Quote](#)

Disclaimer: Publicly available, experimentally determined spectroscopic data for **1,1-Dibromo-2-chloroethane** (CAS No. 27949-36-6) is limited. This guide provides a detailed overview of the predicted spectroscopic characteristics of **1,1-Dibromo-2-chloroethane** based on established principles of chemical spectroscopy. For comparative purposes, this document may reference data from isomeric or structurally similar compounds. All data presented herein should be considered theoretical unless explicitly stated otherwise.

## Introduction

**1,1-Dibromo-2-chloroethane** is a halogenated hydrocarbon with the chemical formula  $C_2H_3Br_2Cl$ . Accurate structural elucidation and characterization of such compounds are critical in various fields, including chemical synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure and purity of chemical compounds. This guide offers a comprehensive overview of the expected spectroscopic data for **1,1-Dibromo-2-chloroethane** and provides detailed experimental protocols for acquiring such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,1-Dibromo-2-chloroethane**. These predictions are based on the analysis of its chemical structure and established correlation tables for spectroscopic data.

## Infrared (IR) Spectroscopy

The infrared spectrum of **1,1-Dibromo-2-chloroethane** is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Predicted Intensity
2980-2920	C-H Stretch	Medium
1450-1380	C-H Bend	Medium
800-600	C-Cl Stretch	Strong
700-500	C-Br Stretch	Strong

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum is predicted to show two distinct signals corresponding to the two different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.9 - 6.2	Triplet	1H	CHBr <sub>2</sub>
~4.0 - 4.3	Doublet	2H	CH <sub>2</sub> Cl

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum is expected to display two signals, one for each of the carbon atoms in their unique chemical environments.

Chemical Shift (δ, ppm)	Assignment
~40 - 45	CHBr <sub>2</sub>
~50 - 55	CH <sub>2</sub> Cl

## Mass Spectrometry (MS)

The mass spectrum of **1,1-Dibromo-2-chloroethane** will show a characteristic molecular ion peak and several fragment ions. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will result in a complex isotopic distribution for the molecular ion and bromine/chlorine-containing fragments.

m/z Ratio	Ion	Comments
219, 221, 223, 225	$[\text{C}_2\text{H}_3^{79}\text{Br}_2^{35}\text{Cl}]^+$ , etc.	Molecular ion ( $\text{M}^+$ ) cluster, showing characteristic isotopic pattern of two bromines and one chlorine.
141, 143, 145	$[\text{C}_2\text{H}_3^{79}\text{Br}^{35}\text{Cl}]^+$ , etc.	Loss of one bromine atom.
185, 187	$[\text{C}_2\text{H}_3^{79}\text{Br}_2]^+$ , etc.	Loss of the chlorine atom.
62, 64	$[\text{CH}_2^{35}\text{Cl}]^+$ , $[\text{CH}_2^{37}\text{Cl}]^+$	Fragment from cleavage of the C-C bond.

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile organic compound such as **1,1-Dibromo-2-chloroethane**.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **1,1-Dibromo-2-chloroethane**.

Methodology:

- Sample Preparation: A neat liquid sample is used. A single drop of **1,1-Dibromo-2-chloroethane** is placed between two salt plates (typically NaCl or KBr).
- Instrument Setup:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

- A background spectrum of the clean, empty salt plates is recorded.
- Data Acquisition:
  - The salt plates with the sample are placed in the spectrometer's sample holder.
  - The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1,1-Dibromo-2-chloroethane**.

Methodology:

- Sample Preparation:
  - Approximately 5-10 mg of **1,1-Dibromo-2-chloroethane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.[\[1\]](#)
  - A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrument Setup:
  - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
  - The instrument is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- Data Acquisition:
  - $^1\text{H}$  NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
  - $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR experiment is conducted to obtain singlets for each carbon environment. A larger number of scans is typically required for  $^{13}\text{C}$  due to its

lower natural abundance and sensitivity.

- Data Processing:
  - The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.
  - Phase and baseline corrections are applied.
  - The chemical shifts are referenced to the TMS signal (0.00 ppm).

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1,1-Dibromo-2-chloroethane**.

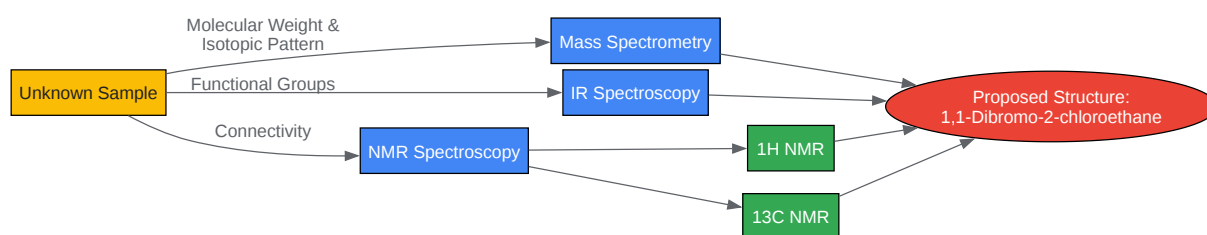
Methodology:

- Sample Introduction:
  - For a volatile compound like **1,1-Dibromo-2-chloroethane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
  - A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.
- Gas Chromatography:
  - The sample is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.
- Ionization:
  - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis:

- The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$  ratio.

## Logical Workflow for Structural Elucidation

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the process of identifying an unknown compound, such as **1,1-Dibromo-2-chloroethane**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural elucidation of an organic compound.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of chemical compounds like **1,1-Dibromo-2-chloroethane**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Bromo-2-chloroethane(107-04-0) <sup>13</sup>C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13735961#1-1-dibromo-2-chloroethane-spectroscopic-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)